molecular formula C11H9NO3 B2755858 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid CAS No. 90689-38-6

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid

Cat. No.: B2755858
CAS No.: 90689-38-6
M. Wt: 203.197
InChI Key: YKPFHZMZCANZBT-UHFFFAOYSA-N
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Description

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid is a compound belonging to the quinolone family, known for its diverse biological and pharmaceutical activities This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with ethyl acetoacetate under acidic conditions, followed by hydrolysis and decarboxylation to yield the desired product . Another approach involves the use of quinoline-2,4-dione derivatives, which undergoes a series of reactions including alkylation and hydrolysis to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(4-oxo-1H-quinolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)5-7-6-12-9-4-2-1-3-8(9)11(7)15/h1-4,6H,5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPFHZMZCANZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90689-38-6
Record name 2-(4-hydroxyquinolin-3-yl)acetic acid
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